BM212 is a 1,5-diarylpyrrole derivative identified as a potential antimycobacterial agent. [, ] It belongs to a new class of antimycobacterial compounds that show potent in vitro activity against Mycobacterium tuberculosis (Mtb) and some atypical mycobacteria. [, , , ] This includes activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb. [, , , ] BM212 has also demonstrated bactericidal activity against intracellular Mtb residing within macrophages. []
BM212 is derived from a series of pyrrole compounds designed to enhance activity against mycobacterial infections. It has been identified through various studies as a lead compound due to its significant in vitro efficacy against Mycobacterium tuberculosis and Candida species, making it a candidate for further development in the treatment of tuberculosis and related infections .
The synthesis of BM212 involves several steps, utilizing various chemical reactions to construct the desired molecular framework. A notable method includes the Stetter reaction, which is employed for synthesizing the key intermediates.
The molecular structure of BM212 consists of a pyrrole ring substituted with two aryl groups and a piperazine group.
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, revealing distinct chemical shifts corresponding to the hydrogen and carbon atoms within the molecule. For instance, the chemical shifts in (CDCl₃) for hydrogen range from 7.97 to 2.25 ppm, indicating various environments within the molecule .
BM212 participates in several chemical reactions that are essential for its biological activity.
The mechanism of action of BM212 primarily involves its interaction with specific proteins that are crucial for mycobacterial survival.
BM212 exhibits several notable physical and chemical properties that influence its behavior in biological systems.
These properties contribute to its pharmacokinetic profile, influencing absorption, distribution, metabolism, and excretion (ADME) characteristics .
BM212 has significant potential applications in medicinal chemistry and pharmacology:
BM212 (1-[1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-ylmethyl]-4-methylpiperazine) represents a promising chemotype in antimycobacterial drug discovery, exhibiting potent activity against both drug-susceptible and multidrug-resistant Mycobacterium tuberculosis (Mtb) strains. Whole-cell screening assays demonstrate consistent minimum inhibitory concentration (MIC) values of 0.7-1.5 μg/mL against Mtb H37Rv, positioning BM212 comparably to first-line TB drugs like isoniazid [4] [7]. Crucially, BM212 retains this potent activity against clinically isolated multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mtb strains, overcoming limitations of conventional therapeutics [4] [8]. This broad-spectrum potency against resistant strains establishes BM212 as a valuable scaffold for developing new TB regimens effective against difficult-to-treat infections.
BM212's primary mechanism involves inhibition of mycobacterial membrane protein large 3 (MmpL3), an essential inner membrane transporter responsible for shuttling trehalose monomycolate (TMM)—a critical precursor for mycobacterial cell wall synthesis. By disrupting TMM translocation, BM212 causes accumulation of mycolic acid precursors intracellularly while depleting essential mycolates in the cell envelope, compromising cell wall integrity and viability [2] [8]. Structural biology studies indicate that BM212 binds within the transmembrane region of MmpL3, potentially interfering with the proton relay system required for the proton motive force (PMF)-driven transport mechanism [3] [8]. This interaction was validated through molecular docking simulations predicting a binding energy of -6.51 kcal mol⁻¹, signifying strong affinity for the MmpL3 substrate-binding pocket [1] [5].
Table 1: Anti-Tubercular Activity Profile of BM212
Property | Value/Characteristic | Reference |
---|---|---|
MIC vs Mtb H37Rv | 0.7 - 1.5 μg/mL | [4] |
MIC vs MDR/XDR Mtb | Comparable to H37Rv (0.7-1.5 μg/mL) | [4] |
Primary Target | MmpL3 transporter | [2] |
Mechanism of Action | Inhibition of TMM export | [8] |
In Vivo Efficacy (Murine Model) | ED99 = 49 mg/kg (acute infection model) | [4] |
Cytotoxicity (Vero CC₅₀) | >30 μg/mL (Selectivity Index > 20) | [4] |
Beyond its direct inhibition of MmpL3, BM212 exhibits secondary mechanisms contributing to its bactericidal effects. It acts as a mild uncoupler, dissipating the transmembrane electrochemical proton gradient (Δψ and ΔpH components of the PMF) essential for multiple cellular processes including transport activity, ATP synthesis, and pH homeostasis [2] [3]. This multi-target aspect likely contributes to its efficacy against non-replicating persistent bacilli, a feature not shared by all MmpL3 inhibitors like adamantyl ureas or indolecarboxamides [2] [3]. Furthermore, BM212 demonstrates synergistic interactions with established TB drugs including rifampicin, bedaquiline, and β-lactams, enhancing its potential as a combination therapy component [3] [8]. This synergy arises from the disruption of cell wall integrity by BM212, facilitating increased penetration and efficacy of partner drugs.
The development of BM212 stems from systematic structure-activity relationship (SAR) studies initiated in the 1990s on 1,5-diaryl pyrrole derivatives with modest antimycobacterial properties. Early compounds like BM211 and BM186 featured simple substitutions on the pyrrole core but exhibited suboptimal potency (MICs >10 μg/mL) and poor metabolic stability [4] [7]. A breakthrough came with the strategic incorporation of the 4-methylpiperazine group at the C3 position via Mannich reaction chemistry, yielding BM212 which demonstrated a dramatic 15-20 fold improvement in potency against Mtb (MIC reduced to ~1 μg/mL) [4] [7]. The critical structural pharmacophore identified consisted of: 1) Two hydrophobic aryl rings (optimally 4-chlorophenyl) at positions 1 and 5 of the pyrrole core; 2) A small alkyl group (methyl) at position 2; and 3) A protonatable nitrogen-containing heterocycle (piperazine or morpholine) attached via a methylene linker at position 3 [4] [8]. This pharmacophore model guided subsequent optimization campaigns.
Target identification initially relied on whole-genome sequencing of spontaneous resistant mutants in M. bovis BCG and Mtb H37Rv. Resistant clones consistently harbored point mutations within the mmpL3 gene (e.g., S288R, G253D, L567V), implicating this transporter as the primary target [3] [4] [8]. These mutations mapped predominantly to transmembrane domains, particularly near regions critical for proton translocation and conformational changes. Biochemical validation was provided by radiolabeled TMM transport assays, where BM212 treatment caused significant intracellular accumulation of TMM and depletion of its downstream products (trehalose dimycolate (TDM) and cell wall-bound mycolates) [2] [8]. This phenotype mirrored genetic depletion of MmpL3, confirming functional inhibition.
Table 2: Evolution of Key Pyrrole-Based MmpL3 Inhibitors from the BM212 Series
Compound | R1/R5 (Aryl) | R3 (Aminomethyl) | MIC vs Mtb (μg/mL) | Key Advancement |
---|---|---|---|---|
BM186 | Phenyl | Thiomorpholine | >10 | Early lead, high lipophilicity |
BM211 | 4-Cl-Ph | Thiomorpholine | ~5.0 | Improved potency |
BM212 | 4-Cl-Ph | 4-Methylpiperazine | 0.7-1.5 Optimal balance of potency & stability | |
BM579 | 4-F-Ph | 4-Methylpiperazine | 1.5 | Retained Mtb potency |
BM633 | 4-Cl-Ph | Morpholine | 0.6 | Reduced lipophilicity (logP ↓), improved microsomal stability |
Further medicinal chemistry refinement focused on improving drug-like properties. Replacing the thiomorpholine in earlier analogs or the 4-methylpiperazine in BM212 with a morpholine ring yielded compounds like BM633. This modification significantly reduced lipophilicity (logP decreased by ~0.5-1 unit), enhancing aqueous solubility and improving metabolic stability in liver microsome assays without sacrificing potency (MIC ~0.6 μg/mL) [4] [8]. Additionally, replacing the 4-chlorophenyl groups with other halogens (e.g., fluorine) maintained anti-TB activity while offering potential for further pharmacokinetic tuning [4] [7]. These efforts culminated in advanced analogs demonstrating significant efficacy in acute murine TB infection models, with the most potent compound achieving an ED99 (effective dose for 99% reduction in lung bacilli) of 49 mg/kg body weight, validating the therapeutic potential of this chemical series [4].
The trajectory from early pyrroles to BM212 and its optimized analogs illustrates the successful application of phenotypic screening coupled with target deconvolution and medicinal chemistry. The identification of MmpL3 as the vulnerable target of BM212 and related compounds solidified MmpL3's druggability and spurred significant interest in this transporter across mycobacterial pathogens, including non-tuberculous mycobacteria (NTM) [8]. BM212's discovery and optimization highlight the value of whole-cell active compounds in revealing novel targets and providing starting points for drug development against drug-resistant tuberculosis.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7